molecular formula C10H14N2O4S B2861681 N-(4-ethoxy-3-sulfamoylphenyl)acetamide CAS No. 953731-81-2

N-(4-ethoxy-3-sulfamoylphenyl)acetamide

Cat. No.: B2861681
CAS No.: 953731-81-2
M. Wt: 258.29
InChI Key: INDQEZFRSJGZAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-ethoxy-3-sulfamoylphenyl)acetamide” is a chemical compound with the molecular formula C10H14N2O4S . It has a molecular weight of 258.29 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H14N2O4S/c1-3-16-9-5-4-8 (12-7 (2)13)6-10 (9)17 (11,14)15/h4-6H,3H2,1-2H3, (H,12,13) (H2,11,14,15) .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . The storage temperature is room temperature .

Scientific Research Applications

Synthesis and Antibacterial Activity

A study by Abdel‐Hafez et al. (2018) synthesized novel derivatives combining sulfa drugs with vitamin E, showing potent antibacterial activities against methicillin-resistant Staphylococcus aureus with minimum inhibitory concentration (MIC) ranging from 0.1 to 0.3 mg/mL. This approach highlights the compound's application in creating new antimicrobial agents (S. Abdel‐Hafez, A. Gobouri, Naif A. Alshanbari, & S. G. Gad El-Rab, 2018).

Molecular Docking and Enzyme Inhibitory Activities

Bharathy et al. (2021) explored the compound's interactions in various solvents and its potential for fungal and cancer activities through molecular docking studies, indicating its versatility in drug development (G. Bharathy et al., 2021).

Antimalarial Drug Synthesis

Magadum and Yadav (2018) focused on the chemoselective acetylation of 2-aminophenol using immobilized lipase to synthesize N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug production, showcasing the compound's role in developing treatments for malaria (Deepali B Magadum & G. Yadav, 2018).

Synthesis of Heterocyclic Compounds with Antimicrobial Properties

Darwish et al. (2014) aimed at synthesizing new heterocyclic compounds incorporating the sulfamoyl moiety for antimicrobial applications. This study highlights the potential of N-(4-ethoxy-3-sulfamoylphenyl)acetamide derivatives in creating effective antimicrobial agents (E. Darwish et al., 2014).

Environmental and Ecological Risk Assessment

Kim et al. (2007) investigated the aquatic toxicity and ecological risks of various pharmaceuticals, including sulfonamides, in Korea, indicating the importance of understanding the environmental impact of such compounds (Younghee Kim et al., 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

N-(4-ethoxy-3-sulfamoylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-3-16-9-5-4-8(12-7(2)13)6-10(9)17(11,14)15/h4-6H,3H2,1-2H3,(H,12,13)(H2,11,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDQEZFRSJGZAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)NC(=O)C)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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